molecular formula C17H23Cl2NO B12298856 3-(3,4-Dichlorophenyl)-2-(ethoxymethyl)-8-methyl-8-azabicyclo[3.2.1]octane

3-(3,4-Dichlorophenyl)-2-(ethoxymethyl)-8-methyl-8-azabicyclo[3.2.1]octane

Cat. No.: B12298856
M. Wt: 328.3 g/mol
InChI Key: VCVWXKKWDOJNIT-UHFFFAOYSA-N
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Description

Tesofensine is a compound that belongs to the phenyltropane family of drugs. It is a serotonin-norepinephrine-dopamine reuptake inhibitor, which means it inhibits the reuptake of these neurotransmitters, leading to increased levels in the brain. Tesofensine was initially developed for the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease but has shown significant potential as an anti-obesity drug due to its appetite-suppressing effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tesofensine involves multiple steps, starting from the appropriate phenyltropane precursor. The key steps include:

    Formation of the Tropane Ring: This involves the cyclization of a suitable precursor to form the tropane ring structure.

    Substitution Reactions: Introduction of the 3,4-dichlorophenyl group and the ethoxymethyl group through substitution reactions.

    Final Modifications: Methylation and other necessary modifications to achieve the final structure of tesofensine.

Industrial Production Methods: Industrial production of tesofensine would typically involve optimization of the synthetic route to ensure high yield and purity. This includes:

    Optimization of Reaction Conditions: Temperature, pressure, and solvent conditions are optimized for each step.

    Purification Processes: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

    Quality Control: Rigorous testing to ensure the compound meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions: Tesofensine undergoes several types of chemical reactions, including:

    Oxidation: Tesofensine can be oxidized under certain conditions, leading to the formation of various oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in tesofensine.

    Substitution: Various substitution reactions can occur, particularly involving the aromatic rings.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Palladium on carbon or other suitable catalysts for hydrogenation reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Tesofensine has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study the effects of neurotransmitter reuptake inhibition.

    Biology: Investigated for its effects on neuronal activity and neurotransmitter levels.

    Medicine: Primarily researched for its potential in treating obesity, Alzheimer’s disease, and Parkinson’s disease.

Mechanism of Action

Tesofensine exerts its effects by inhibiting the reuptake of serotonin, norepinephrine, and dopamine. This leads to increased levels of these neurotransmitters in the synaptic cleft, enhancing their signaling. The primary molecular targets are the serotonin transporter, norepinephrine transporter, and dopamine transporter. By blocking these transporters, tesofensine increases the availability of these neurotransmitters, which contributes to its appetite-suppressing and potential neuroprotective effects .

Comparison with Similar Compounds

    Sibutramine: Another serotonin-norepinephrine-dopamine reuptake inhibitor used for weight loss.

    Phentermine: A stimulant that suppresses appetite by increasing norepinephrine levels.

    Semaglutide: A glucagon-like peptide-1 receptor agonist used for weight management.

Uniqueness of Tesofensine: Tesofensine is unique in its triple reuptake inhibition mechanism, which simultaneously increases serotonin, norepinephrine, and dopamine levels. This multifaceted approach may offer advantages in terms of efficacy and side effect profile compared to other weight loss medications .

Properties

IUPAC Name

3-(3,4-dichlorophenyl)-2-(ethoxymethyl)-8-methyl-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23Cl2NO/c1-3-21-10-14-13(9-12-5-7-17(14)20(12)2)11-4-6-15(18)16(19)8-11/h4,6,8,12-14,17H,3,5,7,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCVWXKKWDOJNIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1C2CCC(N2C)CC1C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00870205
Record name 3-(3,4-Dichlorophenyl)-2-(ethoxymethyl)-8-methyl-8-azabicyclo[3.2.1]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00870205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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